MOR antagonist NAP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

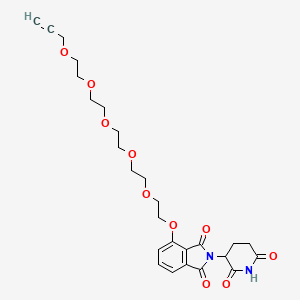

The compound known as MOR antagonist NAP is a selective antagonist for the mu-opioid receptor (MOR). This compound is a derivative of naltrexamine, specifically a 6β-N-4’-pyridyl substituted naltrexamine. It has been identified for its potential use in treating opioid-induced constipation (OIC) and other opioid-related side effects .

Preparation Methods

The synthesis of MOR antagonist NAP involves several steps. The 6β-aminomorphinanes are prepared by a stereoselective Mitsunobu reaction, followed by acylation with nicotinic acid and isonicotinic acid chloride hydrochlorides . This method ensures the selective binding and efficacy of the compound for the MOR.

Chemical Reactions Analysis

MOR antagonist NAP undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include nicotinic acid, isonicotinic acid chloride hydrochlorides, and various oxidizing and reducing agents . The major products formed from these reactions are derivatives of the original compound, which may exhibit different binding affinities and efficacies for the MOR.

Scientific Research Applications

MOR antagonist NAP has several scientific research applications:

Chemistry: It is used to study the binding affinities and selectivities of opioid receptors.

Biology: It helps in understanding the biochemical mechanisms of MOR activation and inhibition.

Mechanism of Action

MOR antagonist NAP exerts its effects by selectively binding to the mu-opioid receptor. This binding prevents the activation of the receptor by endogenous or exogenous opioids, thereby inhibiting the associated physiological effects. The molecular targets involved include the G-protein coupled receptor family, specifically the mu-opioid receptor .

Comparison with Similar Compounds

MOR antagonist NAP is unique in its selective binding to the mu-opioid receptor. Similar compounds include:

Naloxone: A well-known MOR antagonist used to reverse opioid overdoses.

Naltrexone: Another MOR antagonist used for treating opioid and alcohol dependence.

Clocinnamox: A selective MOR antagonist with a different chemical structure.

Compared to these compounds, this compound offers a more selective binding profile and potentially fewer side effects .

Properties

Molecular Formula |

C27H31N3O4 |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C27H31N3O4/c1-15-13-28-10-7-18(15)25(32)29-19-6-8-27(33)21-12-17-4-5-20(31)23-22(17)26(27,24(19)34-23)9-11-30(21)14-16-2-3-16/h4-5,7,10,13,16,19,21,24,31,33H,2-3,6,8-9,11-12,14H2,1H3,(H,29,32)/t19-,21-,24+,26+,27-/m1/s1 |

InChI Key |

COQZBDBMRLFDRK-XGTKUTNFSA-N |

Isomeric SMILES |

CC1=C(C=CN=C1)C(=O)N[C@@H]2CC[C@]3([C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7)O |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)NC2CCC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)

![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)

![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)